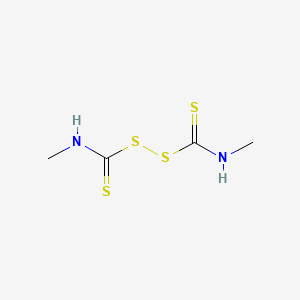















|
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][NH2:4].[C:5](=[S:7])=[S:6].OO>O.CCCCCCC.C(O)(=O)C.C1COCC1>[CH3:3][NH:4][C:5](=[S:7])[S:6][S:6][C:5](=[S:7])[NH:4][CH3:3] |f:0.1|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice
|
|
Quantity
|
1.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
Hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture as stirred at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 4-litter bottle equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained below 50° C.
|
|
Type
|
ADDITION
|
|
Details
|
by adding ice
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for another 30 minutes in an ice-water bath
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with aqueous trichloroacetic acid (2%, 5×200 mL) and hexanes (or heptane) (2×200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried in air for 1 day to a constant weight
|
|
Duration
|
1 d
|
|
Type
|
CUSTOM
|
|
Details
|
to give an off-white solid (205.8, yield: 97%)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CNC(SSC(NC)=S)=S
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 97% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |